molecular formula C10H8ClNO3 B13627905 Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate

Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate

Cat. No.: B13627905
M. Wt: 225.63 g/mol
InChI Key: ANDMONBVTOHGLD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include substituted benzoxazoles, benzoxazole N-oxides, and benzoxazole carboxylic acids .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate lies in its chlorine atom, which provides distinct reactivity and potential for further functionalization .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3

InChI Key

ANDMONBVTOHGLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(O2)Cl

Origin of Product

United States

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